2'-Amino-2'-deoxyuridine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-2’-deoxyuridine-5’-triphosphate is a nucleotide analog that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of uridine triphosphate, where the 2’ hydroxyl group is replaced by an amino group. Its molecular formula is C9H16N3O14P3, and it has a molecular weight of 483.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxyuridine-5’-triphosphate typically involves the protection of the amino group followed by phosphorylation. One common method includes the use of N-hydroxyphthalimide to protect the amino group during the synthesis . The protected nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to yield the triphosphate .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the protection of functional groups, selective phosphorylation, and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be further phosphorylated to form higher phosphorylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Phosphorylation: Phosphorylating agents like POCl3 are used under anhydrous conditions.
Major Products Formed
Oxidation: Oxo derivatives of the nucleotide.
Substitution: Various substituted nucleotides depending on the nucleophile used.
Phosphorylation: Higher phosphorylated derivatives of the nucleotide.
Wissenschaftliche Forschungsanwendungen
2’-Amino-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential antiviral properties by inhibiting viral DNA replication.
Industry: Used in the production of labeled nucleotides for various biochemical assays.
Wirkmechanismus
The mechanism of action of 2’-Amino-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can inhibit further DNA synthesis by acting as a chain terminator. This inhibition occurs because the amino group at the 2’ position interferes with the normal base pairing and elongation process . The compound targets viral DNA polymerases, making it a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Amino-2’-deoxyadenosine-5’-triphosphate: Another nucleotide analog with an amino group at the 2’ position but with adenine as the base.
2’-Deoxyuridine-5’-triphosphate: A similar compound without the amino group at the 2’ position.
5-Fluorouracil: A pyrimidine analog used in cancer treatment that also interferes with DNA synthesis.
Uniqueness
2’-Amino-2’-deoxyuridine-5’-triphosphate is unique due to the presence of the amino group at the 2’ position, which significantly alters its chemical properties and biological activity. This modification allows it to act as a chain terminator in DNA synthesis, making it a valuable tool in molecular biology and antiviral research .
Eigenschaften
Molekularformel |
C9H16N3O14P3 |
---|---|
Molekulargewicht |
483.16 g/mol |
IUPAC-Name |
[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18) |
InChI-Schlüssel |
RJZLOYMABJJGTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.